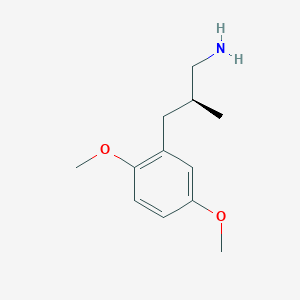
(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is a chemical compound commonly known as DOM. It is a psychoactive drug that belongs to the family of phenethylamines. DOM is known for its hallucinogenic effects and has been used in scientific research to study the mechanism of action and physiological effects of hallucinogens.
Mechanism Of Action
DOM acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. It also has affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT2C. The exact mechanism of action of DOM is not fully understood, but it is thought to involve the modulation of neurotransmitter release and signaling pathways in the brain.
Biochemical And Physiological Effects
DOM has been found to induce a range of biochemical and physiological effects in the body, including changes in heart rate, blood pressure, body temperature, and respiration. It also affects the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These effects are responsible for the hallucinogenic and psychoactive effects of the drug.
Advantages And Limitations For Lab Experiments
DOM has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-defined mechanism of action, which makes it useful for studying the effects of hallucinogens on the brain. However, the psychoactive effects of the drug can make it difficult to conduct experiments in humans, and the potential for abuse and addiction limits its use in clinical research.
Future Directions
There are several future directions for research on DOM and other hallucinogens. One area of interest is the potential therapeutic applications of these drugs for the treatment of psychiatric disorders such as depression, anxiety, and PTSD. Another area of research is the development of new compounds that have similar effects to DOM but with fewer side effects and less potential for abuse. Finally, there is a need for further research into the long-term effects of hallucinogens on the brain and the potential risks associated with their use.
Synthesis Methods
The synthesis of DOM involves the reaction between 2,5-dimethoxybenzaldehyde and nitroethane, followed by reduction with sodium borohydride to produce the intermediate 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reacted with methylamine to produce DOM.
Scientific Research Applications
DOM has been used in scientific research to study the mechanism of action and physiological effects of hallucinogens. It has been found that DOM acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. Studies have also shown that DOM can induce long-lasting changes in the brain, which may have therapeutic potential for the treatment of certain psychiatric disorders.
properties
IUPAC Name |
(2S)-3-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(8-13)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9H,6,8,13H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZSZDXDAMOVSG-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C=CC(=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2420549.png)
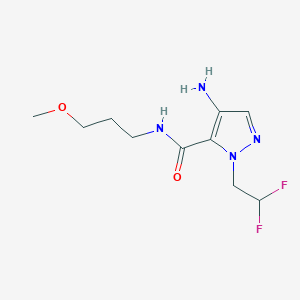
![cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2420553.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2420555.png)
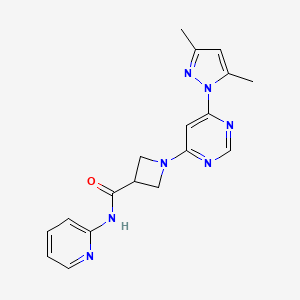
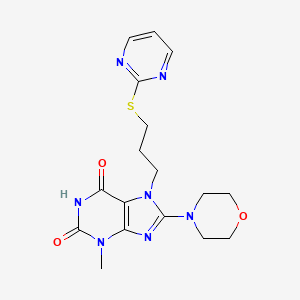
![N-Methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B2420563.png)

![(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile](/img/structure/B2420565.png)
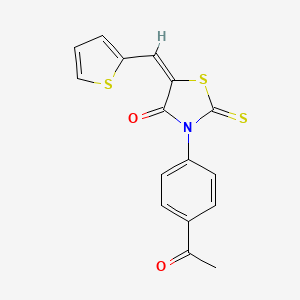
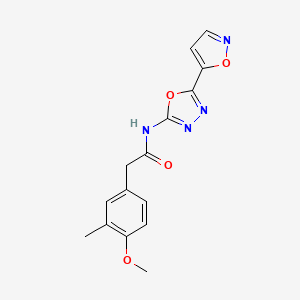
![6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2420569.png)
![N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide](/img/structure/B2420572.png)